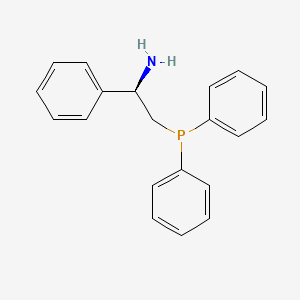

(R)-2-(Diphenylphosphino)-1-phenylethanamine

Descripción general

Descripción

®-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in various organic reactions.

Mecanismo De Acción

Target of Action

Similar compounds, such as diphenylphosphino styrene (dpps), have been used in the formation of well-defined homopolymers and diblock copolymers . These polymers have predictable molecular weights and narrow polydispersities , suggesting that the compound may interact with polymer chains during its action.

Mode of Action

Related phosphorus compounds have been used as ligands in enantioselective metal-catalysed reactions . These reactions allow the preparation of optically active products with the desired enantiopurity . Therefore, it’s plausible that ®-2-(Diphenylphosphino)-1-phenylethanamine may interact with its targets in a similar manner, acting as a ligand in catalytic reactions.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

The compound’s potential role in the formation of well-defined homopolymers and diblock copolymers suggests that it may influence the structure and properties of these polymers.

Action Environment

For instance, in the context of software development, a workflow job that references an environment must follow any protection rules for the environment before running or accessing the environment’s secrets . Therefore, it’s plausible that similar environmental factors could influence the action of ®-2-(Diphenylphosphino)-1-phenylethanamine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-1-phenylethanamine under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of ®-2-(Diphenylphosphino)-1-phenylethanamine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

®-2-(Diphenylphosphino)-1-phenylethanamine has a wide range of applications in scientific research, including:

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of chiral drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene

- ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl dichlororuthenium

- ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl

Uniqueness

®-2-(Diphenylphosphino)-1-phenylethanamine is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential .

Actividad Biológica

(R)-2-(Diphenylphosphino)-1-phenylethanamine, commonly referred to as a chiral aminophosphine, has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role as a catalyst in asymmetric synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphino group attached to a chiral center, which contributes to its ability to induce chirality in reaction products. The compound has the following structural formula:

This compound is notable for its high stability and reactivity, making it an excellent candidate for various catalytic applications.

1. Catalytic Applications

One of the primary uses of this compound is as a ligand in asymmetric catalysis. It has been employed in numerous reactions, including:

- Asymmetric Hydrogenation : The compound has shown effectiveness in hydrogenating prochiral substrates to produce enantiomerically enriched products.

- Michael Addition Reactions : It facilitates double Michael addition processes with moderate enantioselectivity, demonstrating its utility in forming complex organic molecules .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine-containing compounds. Specifically, organometallic complexes that incorporate phosphines like this compound have exhibited significant antiproliferative effects against various cancer cell lines. For instance:

Case Study 1: Asymmetric Synthesis

In a study focusing on the synthesis of chiral amines, this compound was used as a catalyst. The results demonstrated successful enantioselective transformations with yields exceeding 70% under optimized conditions . This reinforces its role as a valuable tool in synthetic organic chemistry.

Case Study 2: Antitumor Activity

A comparative study evaluated various phosphine complexes for their cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells. The findings indicated that compounds with diphenylphosphine moieties exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests that this compound could be further investigated for its potential antitumor properties .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141096-35-7 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.